2-(2,4-Dihydroxyphenyl)chromen-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)chromen-4-one typically involves the condensation of 2,4-dihydroxyacetophenone with benzaldehyde derivatives under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the chromen-4-one structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-one derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted flavones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: This compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.
Medicine: Research has shown its potential in anti-inflammatory, anticancer, and neuroprotective applications.
Industry: It is used in the development of natural dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Signal Transduction: It modulates signaling pathways related to cell proliferation, apoptosis, and differentiation
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)chromen-4-one: Similar in structure but with different hydroxyl group positions.
2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one: Contains additional hydroxyl groups, leading to different biological activities.
Chrysin (5,7-Dihydroxy-2-phenyl-4H-chromen-4-one): Another flavonoid with similar core structure but different substitution pattern
Uniqueness
2-(2,4-Dihydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids. Its dual hydroxyl groups at the 2’ and 4’ positions contribute to its potent antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-11(12(17)7-9)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYNUKPCSYBXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350263 | |
Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170310-00-6 | |
Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.